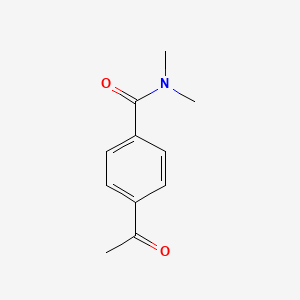

4-乙酰-N,N-二甲基苯甲酰胺

描述

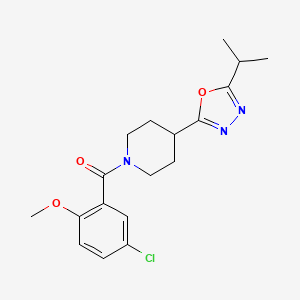

The compound 4-Acetyl-N,N-dimethylbenzamide is a chemical derivative of benzamide with specific substituents that alter its chemical and physical properties. While the provided papers do not directly discuss 4-Acetyl-N,N-dimethylbenzamide, they do provide insights into related compounds and their synthesis, structure, and reactivity, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of amide precursors with various reagents. For instance, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide is achieved through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . This suggests that similar synthetic strategies could potentially be applied to synthesize 4-Acetyl-N,N-dimethylbenzamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of 4-Acetyl-N,N-dimethylbenzamide. For example, the structure of a related compound, 1,3-dimethyl-4-(3,5-dimethylbenzoylamino)-2-oxoimidazolidine-5-spiro-4′-[1′,4′-dihydro-1′-acetyl]pyridine, was confirmed by crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The reactivity of related compounds with isocyanates has been studied, showing the formation of different products depending on the nature of the isocyanate used . This indicates that 4-Acetyl-N,N-dimethylbenzamide could also undergo reactions with isocyanates, potentially leading to a variety of products. The specific outcomes would depend on the reaction conditions and the substituents present on both the benzamide and the isocyanate.

Physical and Chemical Properties Analysis

Although the papers do not directly discuss the physical and chemical properties of 4-Acetyl-N,N-dimethylbenzamide, they do provide information on related compounds. For example, the use of 13C-cyanide ion in the synthesis of a trypsin inhibitor suggests that isotopic labeling could be a useful tool for studying the physical properties of benzamide derivatives . Additionally, the absence of cyanide ion exchange with acetonitrile under certain conditions provides insights into the chemical stability of the compound .

科学研究应用

合成化学应用:

- Hanessian and Moralioglu (1972)描述了N,N-二甲基苯甲酰胺如何与邻二醇反应形成环状缩醛,这在合成化学中作为临时保护基特别有用,尤其适用于选择性酰化过程 (Hanessian & Moralioglu, 1972)。

- Braña等人(1990)的研究突出了类似化合物N-[(α-乙酰氧基)-4-吡啶甲基]-3,5-二甲基苯甲酰胺与烷基异氰酸酯的反应性,导致各种具有潜在应用价值的衍生物在有机合成中的应用 (Braña et al., 1990)。

药理学研究:

- Robertson等人(1991)讨论了4-氨基苯甲酰胺衍生物ameltolide的代谢及其药理学意义。这项研究为相关化合物的代谢途径和功效提供了见解 (Robertson et al., 1991)。

- Rodrigues等人(2016)探讨了N-酰基腙衍生物,包括与4-乙酰-N,N-二甲基苯甲酰胺在结构上相关的化合物,作为潜在的组蛋白去乙酰化酶抑制剂用于癌症治疗 (Rodrigues et al., 2016)。

环境科学:

- Sun等人(2002)研究了稻草的乙酰化,其中包括与4-乙酰-N,N-二甲基苯甲酰胺相关的化合物二甲基氨基吡啶作为催化剂。这项研究对环境清理和油污管理有重要意义 (Sun et al., 2002)。

安全和危害

4-Acetyl-N,N-dimethylbenzamide is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Relevant Papers The search results did not provide specific peer-reviewed papers related to 4-Acetyl-N,N-dimethylbenzamide .

属性

IUPAC Name |

4-acetyl-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)9-4-6-10(7-5-9)11(14)12(2)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADXGLUHGAXACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-N,N-dimethylbenzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-](/img/structure/B2502536.png)

![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2502543.png)

![(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2502549.png)

![1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2502551.png)

![2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine](/img/structure/B2502552.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)

![1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate](/img/structure/B2502554.png)